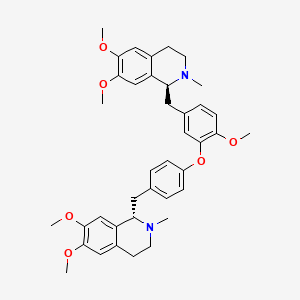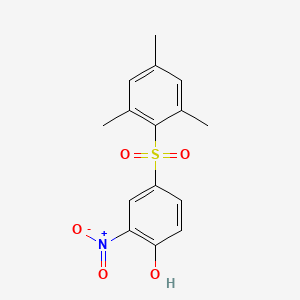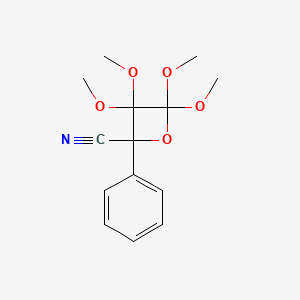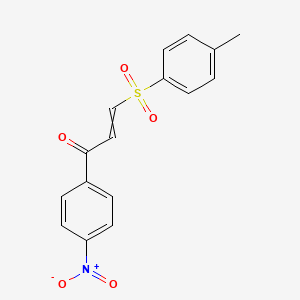![molecular formula C10H14N2O B14615738 N-Ethyl-N-[(pyridin-3-yl)methyl]acetamide CAS No. 57786-20-6](/img/structure/B14615738.png)
N-Ethyl-N-[(pyridin-3-yl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-N-[(pyridin-3-yl)methyl]acetamide is a chemical compound that belongs to the class of amides It is characterized by the presence of an ethyl group, a pyridin-3-yl group, and an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-[(pyridin-3-yl)methyl]acetamide can be achieved through several methods. One common approach involves the reaction of pyridin-3-ylmethylamine with ethyl acetate in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and can be completed within a few hours. Another method involves the use of N-ethylacetamide and pyridin-3-ylmethyl chloride, which react in the presence of a base like sodium hydroxide to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Catalysts and solvents used in the synthesis are often recycled to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
N-Ethyl-N-[(pyridin-3-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The ethyl group or the pyridin-3-yl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
N-Ethyl-N-[(pyridin-3-yl)methyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can serve as a ligand in biochemical assays to study protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Ethyl-N-[(pyridin-3-yl)methyl]acetamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes or receptors. The pyridin-3-yl group can facilitate binding to target proteins, while the ethyl and acetamide groups can modulate the compound’s pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
- N-Methyl-N-[(pyridin-3-yl)methyl]acetamide
- N-Ethyl-N-[(pyridin-2-yl)methyl]acetamide
- N-Ethyl-N-[(pyridin-4-yl)methyl]acetamide
Uniqueness
N-Ethyl-N-[(pyridin-3-yl)methyl]acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridinyl group (at the 3-position) can affect the compound’s binding affinity to molecular targets and its overall stability.
Propiedades
Número CAS |
57786-20-6 |
|---|---|
Fórmula molecular |
C10H14N2O |
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
N-ethyl-N-(pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C10H14N2O/c1-3-12(9(2)13)8-10-5-4-6-11-7-10/h4-7H,3,8H2,1-2H3 |
Clave InChI |
AQDFWINLMCRKFU-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC1=CN=CC=C1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Phenylcarbamoyl)amino]-1,3-benzothiazol-6-yl phenylcarbamate](/img/structure/B14615668.png)



![2-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14615695.png)

![Spiro[4-azabicyclo[2.2.2]octane-2,4'-[1,3]dioxolane]](/img/structure/B14615700.png)




![(Pyridin-3-yl)methyl {4-[(butan-2-yl)sulfanyl]phenyl}carbamate](/img/structure/B14615719.png)


